molecular formula C5H11N3O3 B084519 ethyl N-(methylcarbamoylamino)carbamate CAS No. 13482-66-1

ethyl N-(methylcarbamoylamino)carbamate

Cat. No. B084519
CAS RN: 13482-66-1
M. Wt: 161.16 g/mol
InChI Key: MPAVAJIEMAZADI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethyl N-(methylcarbamoylamino)carbamate can be represented by the InChI key MPAVAJIEMAZADI-UHFFFAOYSA-N. The SMILES representation of the compound is CCOC(=O)NNC(=O)NC.


Chemical Reactions Analysis

Ethyl carbamate, a related compound, is known to form in fermented foods and beverages through several chemical mechanisms. One mechanism involves the reaction of urea and various proteins like citrulline produced during the fermentation step. Another mechanism involves the reaction of cyanide and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .

Safety And Hazards

Ethyl carbamate, a related compound, is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys. It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

Future research could focus on the development of methods to reduce the formation of ethyl carbamate in fermented foods and beverages. This could involve the use of microorganisms to control the content of ethyl carbamate precursors in fermented grains . Additionally, the development of more precise and faster detection methods for residual carbamate pesticides in fruits and vegetables could be another area of focus .

properties

IUPAC Name

ethyl N-(methylcarbamoylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O3/c1-3-11-5(10)8-7-4(9)6-2/h3H2,1-2H3,(H,8,10)(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAVAJIEMAZADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340951
Record name ST51038342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(methylcarbamoylamino)carbamate

CAS RN

13482-66-1
Record name ST51038342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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